molecular formula C22H22BrOP B14486895 (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide CAS No. 66164-40-7

(3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide

Cat. No.: B14486895
CAS No.: 66164-40-7
M. Wt: 413.3 g/mol
InChI Key: UDZRWXQZXNSIEW-UHFFFAOYSA-M
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Description

(3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound known for its applications in organic synthesis, particularly in the Wittig reaction. This compound is characterized by the presence of a triphenylphosphonium group attached to a 3-methoxyprop-2-en-1-yl moiety, with bromide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, the reaction of triphenylphosphine with 3-methoxyprop-2-en-1-yl bromide under controlled conditions yields the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a polar solvent such as tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is primarily involved in the Wittig reaction, where it acts as a Wittig reagent. This reaction involves the conversion of aldehydes or ketones to alkenes through the formation of a phosphonium ylide intermediate .

Common Reagents and Conditions: The Wittig reaction with this compound typically requires a strong base such as butyllithium or sodium hydride to generate the ylide. The reaction is carried out in an aprotic solvent like THF or diethyl ether at low temperatures to stabilize the ylide .

Major Products: The major product of the Wittig reaction involving this compound is an alkene, with triphenylphosphine oxide as a byproduct .

Scientific Research Applications

Chemistry: In organic chemistry, this compound is widely used for the synthesis of alkenes via the Wittig reaction. It is particularly valuable for the formation of carbon-carbon double bonds with high stereoselectivity .

Biology and Medicine: While the primary application is in organic synthesis, derivatives of triphenylphosphonium compounds have been explored for their potential in targeting mitochondria in biological systems. This has implications for the development of drugs that can selectively target mitochondrial dysfunction .

Industry: In the industrial sector, (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is used in the synthesis of various fine chemicals and pharmaceuticals. Its role in the efficient formation of alkenes makes it a valuable reagent in large-scale organic synthesis .

Mechanism of Action

The mechanism of action of (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide in the Wittig reaction involves the formation of a phosphonium ylide. This ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .

Properties

CAS No.

66164-40-7

Molecular Formula

C22H22BrOP

Molecular Weight

413.3 g/mol

IUPAC Name

3-methoxyprop-2-enyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C22H22OP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1

InChI Key

UDZRWXQZXNSIEW-UHFFFAOYSA-M

Canonical SMILES

COC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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